N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio)]acetamide
CAS No.:
Cat. No.: VC20187891
Molecular Formula: C21H18FN3O3S2
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18FN3O3S2 |
|---|---|
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H18FN3O3S2/c1-12-13(2)30-19-18(12)20(27)25(10-16-4-3-9-28-16)21(24-19)29-11-17(26)23-15-7-5-14(22)6-8-15/h3-9H,10-11H2,1-2H3,(H,23,26) |
| Standard InChI Key | XXCFNDPTUQEQNF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=CO4)C |
Introduction
Synthesis
The synthesis of this compound likely involves multistep organic reactions. Based on analogous compounds in literature:
-
Intermediate Formation:
-
A furan derivative (e.g., 2-furylmethyl) undergoes functionalization to introduce a methyl group.
-
A hydrothiopheno-pyrimidine core is synthesized through cyclization reactions involving sulfur-containing precursors.
-
-
Coupling Reaction:
-
The fluorophenyl group is introduced via nucleophilic substitution or amidation with an appropriate fluorinated aniline derivative.
-
-
Final Assembly:
-
The acetamide bond is formed through condensation between the hydrothiopheno-pyrimidine intermediate and a fluoro-substituted phenylacetyl chloride or similar reagent.
-
Antimicrobial Activity
Compounds with similar acetamide frameworks have shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis . The presence of sulfur and nitrogen heterocycles enhances binding affinity to bacterial enzymes.
Anti-inflammatory Potential
Molecular docking studies on related compounds suggest inhibition of inflammatory pathways such as 5-lipoxygenase (5-LOX), making this compound a candidate for anti-inflammatory drug development .
Characterization Techniques
To confirm the structure and purity of this compound, the following analytical methods are typically employed:
-
Nuclear Magnetic Resonance (NMR):
-
-NMR and -NMR spectra provide detailed information about hydrogen and carbon environments in the molecule.
-
-
Mass Spectrometry (MS):
-
High-resolution MS confirms the molecular weight and fragmentation pattern.
-
-
Infrared Spectroscopy (IR):
-
Identifies functional groups like amides () and aromatic rings ().
-
-
X-ray Crystallography:
Table 2: Reported Biological Activities of Analogous Compounds
The compound’s structural similarity to bioactive molecules suggests promising therapeutic potential across multiple domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume